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Compound of Interest

Compound Name: 4-Methoxy-beta-nitrostyrene

Cat. No.: B1199639

A comprehensive guide to the spectroscopic characterization of 4-methoxyphenethylamine (4-
MPEA), offering a comparative analysis with its structural isomers and parent compound. This
guide provides researchers, scientists, and drug development professionals with detailed
experimental data and protocols to facilitate identification and differentiation.

4-Methoxyphenethylamine (4-MPEA) is a substituted phenethylamine derivative with a methoxy
group at the para position of the phenyl ring. Its structural similarity to other psychoactive
phenethylamines necessitates clear and robust analytical methods for its unambiguous
identification. This guide presents a detailed spectroscopic characterization of 4-MPEA using
Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR)
spectroscopy, and Mass Spectrometry (MS). To aid in its differentiation, a direct comparison is
made with its ortho- and meta-isomers, 2-methoxyphenethylamine (2-MPEA) and 3-
methoxyphenethylamine (3-MPEA), as well as the parent compound, phenethylamine.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for 4-MPEA and its
selected comparators. These values are compiled from various spectral databases and
scientific literature.
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Table 1: *H NMR Spectroscopic Data (Chemical Shifts in
npm)

Aromatic -CHa2- -CHa2-
Compound . . -OCHs -NH:z
Protons (Benzylic) (Amino)
4-
Methoxyphen  ~7.11 (d), )
] ~2.75 (1) ~2.95 (1) ~3.78 (s) Variable
ethylamine ~6.83 (d)
(4-MPEA)
2-
Methoxyphen  ~7.20-6.85 ]
i ~2.85 (1) ~3.00 (1) ~3.85 (s) Variable
ethylamine (m)
(2-MPEA)
3-
Methoxyphen  ~7.20-6.75 ]
i ~2.80 (1) ~3.00 (1) ~3.80 (s) Variable
ethylamine (m)
(3-MPEA)

Phenethylami  ~7.30-7.15

~2.85 (1) ~3.05 (1) - Variable
ne (m)

Note: Chemical shifts are approximate and can vary depending on the solvent and
experimental conditions. d = doublet, t = triplet, m = multiplet, s = singlet.

Table 2: *C NMR Spectroscopic Data (Chemical Shifts in
ppm)
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Aromatic
Compoun Aromatic Aromatic C -CH2- -CH2- e
- 3
d Cc-0 C-H (quaterna  (Benzylic) (Amino)
ry)
4-
Methoxyph
P ~129.8,
enethylami  ~158.1 ~131.2 ~35.5 ~42.9 ~55.2
~113.9
ne (4-
MPEA)
2-
Meth h ~130.3,
ethox
P ~127.5,
enethylami ~157.5 ~127.8 ~30.2 ~41.8 ~55.2
~120.6,
ne (2-
~110.4
MPEA)
3-
Meth h ~129.5,
ethox
yp, ~121.2,
enethylami  ~159.8 ~140.5 ~36.2 ~42.5 ~55.1
~114.5,
ne (3-
~111.8
MPEA)
~128.9,
Phenethyla
] - ~128.5, ~139.1 ~36.5 ~42.8 -
mine
~126.3

Note: Chemical shifts are approximate and can vary depending on the solvent and
experimental conditions.

Table 3: Key IR Absorption Bands (in cm™?)
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C-H Stretch

Compound N-H Stretch .
(Aromatic)

C-H Stretch
(Aliphatic)

C=C Stretch C-O Stretch
(Aromatic) (Aryl Ether)

4-
Methoxyphen

_ ~3360, ~3290 ~3030
ethylamine

(4-MPEA)

~2930, ~2850

~1610, ~1510 ~1245, ~1035

2-
Methoxyphen

_ ~3360, ~3290 ~3060
ethylamine

(2-MPEA)

~2930, ~2850

~1600, ~1495 ~1240, ~1030

3-
Methoxyphen

_ ~3360, ~3290 ~3050
ethylamine

(3-MPEA)

~2930, ~2850

~1600, ~1585 ~1260, ~1040

Phenethylami
~3360, ~3290 ~3060, ~3025
ne

~2925, ~2855

~1605, ~1495 -

Table 4: Mass Spectrometry Data (Key Fragments m/z)

Other Key
Compound Molecular lon (M) Base Peak
Fragments
4-
Methoxyphenethylami 151 121 106, 91, 77, 30
ne (4-MPEA)
2-
Methoxyphenethylami 151 121 91, 77,30
ne (2-MPEA)
3-
Methoxyphenethylami 151 121 91, 77, 30
ne (3-MPEA)
Phenethylamine 121 91 77,65, 30
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Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The

general protocols for each technique are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube.

Instrumentation: *H and 13C NMR spectra were recorded on a 300 MHz or 500 MHz
spectrometer.

H NMR Acquisition: A standard pulse program was used with a spectral width of
approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5
seconds. Chemical shifts were referenced to the residual solvent peak.

13C NMR Acquisition: A proton-decoupled pulse program was used with a spectral width of
approximately 220 ppm. Chemical shifts were referenced to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: A small amount of the liquid sample was placed directly onto the
diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for solid
samples, a KBr pellet was prepared by mixing a small amount of the sample with dry KBr
powder and pressing it into a thin disk.

Instrumentation: FTIR spectra were recorded on a standard FTIR spectrometer.

Data Acquisition: Spectra were typically collected over the range of 4000-400 cm~1 with a
resolution of 4 cm~1. A background spectrum of the clean ATR crystal or a blank KBr pellet
was recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the analyte was prepared in a suitable solvent (e.g.,
methanol or ethyl acetate).

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

e Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source was used.

e GC Conditions: A non-polar capillary column (e.g., DB-5ms) was typically used. The oven
temperature was programmed to ramp from an initial temperature (e.g., 100°C) to a final
temperature (e.g., 280°C) to ensure separation of the analyte from any impurities.

o MS Conditions: The mass spectrometer was operated in El mode at 70 eV. Mass spectra

were recorded over a mass range of m/z 30-400.

Visualizing the Workflow and Structures

To further clarify the analytical process and the relationships between the analyzed
compounds, the following diagrams are provided.

Sample Preparation
Spectroscopic Analysis Data Interpretation

GC-MS Dilution in .
Volatile Solvent GC-MS Analysis | Purity Assessment
4-MPEA Product NMR . L 3 . .
Dissolution in NMR Spectroscopy Structural Elucidation o | Comparison with
Deuterated Solvent (*H and 13C) > "1 Reference Spectra

A

Direct Application »| FTIR Spectroscopy

Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic characterization of 4-MPEA.
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Caption: Structural relationship of 4-MPEA to its isomers and parent compound.

« To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxyphenethylamine: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199639#spectroscopic-characterization-of-4-
methoxyphenethylamine-product]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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